2-(Difluoromethoxy)-4-(4-methylpiperazin-1-yl)aniline dihydrochloride

Description

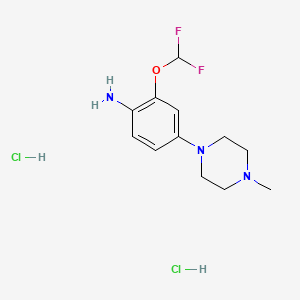

2-(Difluoromethoxy)-4-(4-methylpiperazin-1-yl)aniline dihydrochloride (CAS 2041347-53-7) is a synthetic organic compound with the molecular formula C₁₂H₁₉Cl₂F₂N₃O and a molecular weight of 330.21 g/mol . Structurally, it consists of an aniline core substituted with a difluoromethoxy group (–OCHF₂) at the 2-position and a 4-methylpiperazine moiety at the 4-position. The dihydrochloride salt form enhances its solubility and stability, making it suitable for pharmaceutical or chemical research applications. Evidence suggests its use as a building block in organic synthesis, particularly in drug discovery pipelines .

Properties

Molecular Formula |

C12H19Cl2F2N3O |

|---|---|

Molecular Weight |

330.20 g/mol |

IUPAC Name |

2-(difluoromethoxy)-4-(4-methylpiperazin-1-yl)aniline;dihydrochloride |

InChI |

InChI=1S/C12H17F2N3O.2ClH/c1-16-4-6-17(7-5-16)9-2-3-10(15)11(8-9)18-12(13)14;;/h2-3,8,12H,4-7,15H2,1H3;2*1H |

InChI Key |

LAQOAOMRECWKAH-UHFFFAOYSA-N |

Canonical SMILES |

CN1CCN(CC1)C2=CC(=C(C=C2)N)OC(F)F.Cl.Cl |

Origin of Product |

United States |

Preparation Methods

Step 1: Synthesis of 2-(Difluoromethoxy)-4-nitroaniline

-

- 4-nitroaniline

- Difluoromethylating agent (e.g., difluoromethyl bromide or chloromethyl derivatives)

- Base (potassium carbonate or sodium hydride)

- Solvent: Dimethylformamide (DMF) or acetonitrile

-

- Dissolve 4-nitroaniline in DMF.

- Add the difluoromethylating agent under inert atmosphere.

- Introduce the base to facilitate nucleophilic substitution at the 2-position.

- Stir at room temperature or mild heating (~50°C) for several hours.

- Isolate the 2-(Difluoromethoxy)-4-nitroaniline via filtration and purification.

Step 2: Reduction of Nitro Group to Amino

Step 4: Formation of Dihydrochloride Salt

- Dissolve the free base in anhydrous ethanol or water.

- Add excess hydrochloric acid (HCl) gas or HCl solution.

- Isolate the dihydrochloride salt by filtration and drying.

This approach leverages a one-pot reaction combining the formation of the aniline core, introduction of the difluoromethoxy group, and piperazine substitution, as demonstrated in related heterocyclic syntheses.

General Procedure:

-

- 4-Aminophenol or 4-nitroaniline derivative

- Difluoromethylating reagent (e.g., difluoromethyl phenyl sulfone)

- Piperazine derivative

- Catalysts: Acidic or basic conditions depending on the route

- Solvent: Isopropanol, ethanol, or acetonitrile

-

- Heating at 80–100°C under reflux

- Use of acid catalysts like trifluoroacetic acid (TFA) or p-toluenesulfonic acid (p-TSA)

- Reaction times typically range from 4 to 18 hours

-

- Formation of the target compound with high yields (up to 75%) as shown in similar syntheses.

Advantages:

- Reduced purification steps

- Higher overall yield

- Suitable for scale-up

Key Data and Reaction Conditions from Literature

| Method | Reagents | Solvent | Temperature | Time | Yield | Notes |

|---|---|---|---|---|---|---|

| Nucleophilic substitution | 4-nitroaniline, difluoromethyl bromide, K2CO3 | DMF | 50°C | 6-8 h | ~81% | Requires reduction step afterward |

| One-pot synthesis | 4-aminophenol, difluoromethyl phenyl sulfone, piperazine | Isopropanol | 80°C | 4-18 h | 65-75% | Efficient for large scale |

| Cyclization route (less common) | Hydrazines, activated alkene derivatives | Various | Reflux | 4-6 h | Variable | More complex, less reported |

Notes and Precautions

- Reagent Handling: Difluoromethyl reagents are often volatile and toxic; proper handling in a fume hood with appropriate PPE is essential.

- Reaction Monitoring: TLC, NMR, and LC-MS should be used to monitor reaction progress.

- Purification: Flash chromatography with dichloromethane-methanol mixtures is effective.

- Salt Formation: The dihydrochloride salt is typically obtained by bubbling HCl gas into the free base or by acidifying the solution with HCl.

Summary of the Most Effective Method

Based on the literature and experimental data, the one-pot synthesis involving the reaction of a suitable amino precursor with a difluoromethylating reagent under acidic conditions provides the highest yield and operational simplicity. This method minimizes purification steps and is adaptable for scale-up.

Chemical Reactions Analysis

Types of Reactions

2-(Difluoromethoxy)-4-(4-methylpiperazin-1-yl)aniline dihydrochloride can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

Reduction: Reduction reactions can convert the compound into different amine derivatives.

Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of various substituted products.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.

Substitution: Reagents like alkyl halides or acyl chlorides are used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can produce various alkylated or acylated derivatives.

Scientific Research Applications

2-(Difluoromethoxy)-4-(4-methylpiperazin-1-yl)aniline dihydrochloride has several scientific research applications:

Chemistry: It is used as a building block for the synthesis of more complex molecules.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(Difluoromethoxy)-4-(4-methylpiperazin-1-yl)aniline dihydrochloride involves its interaction with specific molecular targets and pathways. The difluoromethoxy group and the methylpiperazinyl group play crucial roles in its binding affinity and activity. The compound may inhibit or activate certain enzymes or receptors, leading to its observed effects.

Comparison with Similar Compounds

4-(4-Methylpiperazin-1-yl)-2-(trifluoromethyl)aniline

- CAS: sc-348105 (Santa Cruz Biotechnology)

- Key Differences : Replaces the difluoromethoxy group (–OCHF₂) with a trifluoromethyl (–CF₃) substituent.

4-(4-Methyl-1-piperazinyl)aniline Dihydrochloride

- CAS : 125819-00-3

- Molecular Formula : C₁₁H₁₉Cl₂N₃

- Key Differences : Lacks the difluoromethoxy group, retaining only the 4-methylpiperazine and aniline core.

- Implications : The absence of –OCHF₂ reduces electron-withdrawing effects, which may influence reactivity in coupling reactions or interactions with biological targets .

4-Methyl-1-(4-amino-2-trifluoromethylphenyl)piperidine Dihydrochloride

- CAS : 1189494-84-5

- Molecular Formula : C₁₃H₁₉Cl₂F₃N₂

- Key Differences : Substitutes piperazine with piperidine (saturated six-membered ring with one nitrogen) and introduces a –CF₃ group.

- Implications : Piperidine’s reduced basicity compared to piperazine may affect solubility and pharmacokinetics .

Analogs with Difluoromethoxy Substituents

3-(Difluoromethoxy)aniline

- CAS : 10344-69-1

- Key Differences : Contains a difluoromethoxy group but lacks the 4-methylpiperazine moiety.

- Implications : Simpler structure with fewer hydrogen-bonding sites, likely used as an intermediate in agrochemical or pharmaceutical synthesis .

Comparative Analysis Table

| Compound Name | CAS | Molecular Formula | Molecular Weight (g/mol) | Key Substituents |

|---|---|---|---|---|

| Target Compound | 2041347-53-7 | C₁₂H₁₉Cl₂F₂N₃O | 330.21 | –OCHF₂, 4-methylpiperazine |

| 4-(4-Methylpiperazin-1-yl)-2-(trifluoromethyl)aniline | sc-348105 | Not reported | Not reported | –CF₃, 4-methylpiperazine |

| 4-(4-Methyl-1-piperazinyl)aniline dihydrochloride | 125819-00-3 | C₁₁H₁₉Cl₂N₃ | 264.20 | 4-methylpiperazine |

| 4-Methyl-1-(4-amino-2-trifluoromethylphenyl)piperidine dihydrochloride | 1189494-84-5 | C₁₃H₁₉Cl₂F₃N₂ | 331.20 | –CF₃, piperidine |

| 3-(Difluoromethoxy)aniline | 10344-69-1 | C₇H₇F₂NO | 159.13 | –OCHF₂ |

Research Implications

- Solubility and Bioavailability : Piperazine’s basicity enhances water solubility in acidic environments (via protonation), a critical factor in drug formulation .

- Synthetic Utility : Compounds like the target and its analogs are frequently employed as intermediates in synthesizing kinase inhibitors or GPCR-targeted therapies, as evidenced by their inclusion in building-block catalogs .

Biological Activity

Overview

2-(Difluoromethoxy)-4-(4-methylpiperazin-1-yl)aniline dihydrochloride is a compound of significant interest in medicinal chemistry due to its unique structural features, which include a difluoromethoxy group and a piperazine moiety. This compound has been investigated for its potential therapeutic applications, particularly in the fields of oncology and neurology.

- Molecular Formula: C_{12}H_{15}F_2Cl_2N_2O

- Molecular Weight: 257.28 g/mol

- CAS Number: 1817793-27-3

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, such as enzymes and receptors. The difluoromethoxy group enhances binding affinity, while the piperazine ring modulates pharmacokinetic properties. This dual functionality allows the compound to exhibit diverse biological effects, including enzyme inhibition and receptor modulation.

Antitumor Activity

Research indicates that compounds similar to 2-(Difluoromethoxy)-4-(4-methylpiperazin-1-yl)aniline have demonstrated notable antitumor properties. For instance, studies on pyrazole derivatives suggest that they can inhibit key cancer-related pathways, such as those involving BRAF(V600E) and EGFR, which are crucial in various cancers .

Enzyme Inhibition

In vitro studies have shown that derivatives of this compound can act as inhibitors for enzymes like α-glucosidase and cholinesterase. For example, certain fluorine-substituted derivatives exhibited significant inhibitory effects compared to standard drugs, suggesting potential use in treating diabetes and neurodegenerative diseases .

Case Studies

- Antitumor Efficacy : A study investigated the cytotoxic effects of various piperazine derivatives on breast cancer cell lines (MCF-7 and MDA-MB-231). The results indicated that these compounds could induce apoptosis, particularly when combined with doxorubicin, highlighting their potential as adjunct therapies in cancer treatment.

- Neuroprotective Effects : Research into piperidine derivatives has revealed their ability to inhibit acetylcholinesterase, suggesting potential applications in treating Alzheimer's disease. The kinetic studies performed demonstrated competitive inhibition patterns, indicating effective binding to the target enzyme .

Comparative Analysis with Similar Compounds

| Compound Name | Structural Feature | Biological Activity |

|---|---|---|

| 2-(Trifluoromethoxy)-4-(4-methylpiperazin-1-yl)aniline | Trifluoromethoxy group | Enhanced antitumor activity |

| 2-(Methoxy)-4-(4-methylpiperazin-1-yl)aniline | Methoxy group | Moderate enzyme inhibition |

| 2-(Difluoromethoxy)-4-(4-ethylpiperazin-1-yl)aniline | Ethyl group on piperazine | Varied pharmacological profiles |

The unique difluoromethoxy group in 2-(Difluoromethoxy)-4-(4-methylpiperazin-1-yl)aniline contributes to its distinct chemical properties, such as increased lipophilicity and metabolic stability compared to its analogs.

Q & A

Basic: What synthetic routes are commonly employed to prepare 2-(difluoromethoxy)-4-(4-methylpiperazin-1-yl)aniline dihydrochloride, and how is purity optimized?

Answer:

The synthesis typically involves:

- Step 1 : Nucleophilic aromatic substitution of a nitro precursor (e.g., 4-chloro-2-nitroanisole) with 1-methylpiperazine under basic conditions (e.g., K₂CO₃) in polar aprotic solvents like DMF or DMSO at 80–100°C .

- Step 2 : Reduction of the nitro group to an amine using catalytic hydrogenation (H₂/Pd-C) or chemical reductants (e.g., SnCl₂/HCl) .

- Step 3 : Introduction of the difluoromethoxy group via fluorination (e.g., using DAST or Deoxo-Fluor) on a hydroxyl intermediate, followed by dihydrochloride salt formation with HCl in ethanol .

Purification : Recrystallization from ethanol/water mixtures or column chromatography (silica gel, eluent: CH₂Cl₂/MeOH/NH₄OH) ensures >95% purity. Purity is validated via HPLC (C18 column, acetonitrile/water gradient) .

Basic: What analytical techniques are critical for structural characterization of this compound?

Answer:

- X-ray crystallography : For definitive confirmation of molecular geometry. Programs like SHELXL (for refinement) and WinGX/ORTEP (for visualization) are used .

- NMR spectroscopy : ¹H/¹³C NMR (DMSO-d₆ or CDCl₃) identifies protons (e.g., aromatic H at δ 6.8–7.2 ppm, piperazine H at δ 2.5–3.5 ppm) and confirms substitution patterns .

- Mass spectrometry (ESI-MS) : Molecular ion peaks at m/z 330.21 [M+H]⁺ confirm the molecular formula (C₁₂H₁₉Cl₂F₂N₃O) .

- Elemental analysis : Validates stoichiometry (e.g., C: 43.65%, H: 5.68%, N: 12.72%) .

Basic: What are the key physicochemical properties of this compound, and how do they influence experimental design?

Answer:

| Property | Value | Method |

|---|---|---|

| Molecular weight | 330.21 g/mol | ESI-MS |

| Solubility | Soluble in DMSO, MeOH; poorly in H₂O | Shake-flask method |

| Stability | Degrades at pH >8 or under UV light | Forced degradation studies (HPLC monitoring) |

| Implications : |

- Solubility dictates solvent choice for biological assays (e.g., DMSO stock solutions).

- Light-sensitive handling (amber vials) prevents photodegradation .

Advanced: How can structure-activity relationship (SAR) studies be designed to optimize this compound’s bioactivity?

Answer:

- Analog synthesis : Modify substituents (e.g., replace difluoromethoxy with methoxy or trifluoromethoxy; vary piperazine methylation) .

- Biological testing : Screen analogs against target receptors (e.g., serotonin/dopamine receptors via radioligand binding assays) .

- QSAR modeling : Use computational tools (e.g., MOE, Schrödinger) to correlate substituent electronic/hydrophobic parameters with activity .

Advanced: How can contradictory data in solubility or stability studies be resolved?

Answer:

- Replicate conditions : Ensure consistent pH, temperature, and solvent purity across labs.

- Advanced analytics : Use LC-MS to identify degradation products (e.g., hydrolysis of difluoromethoxy to hydroxyl groups) .

- Meta-analysis : Compare results with structurally similar compounds (e.g., 5-bromo analogs) to identify trends .

Advanced: What computational methods validate the compound’s interaction with biological targets?

Answer:

- Molecular docking : AutoDock Vina or Glide predicts binding poses in receptor active sites (e.g., GPCRs). Validate with crystallographic data .

- MD simulations : GROMACS/NAMD assesses stability of ligand-receptor complexes over 100-ns trajectories.

- Free energy calculations : MM-PBSA/GBSA quantifies binding affinity .

Advanced: How can the compound’s stability be profiled under physiological conditions?

Answer:

- Simulated gastric fluid (pH 1.2) : Incubate at 37°C for 24h; monitor degradation via HPLC.

- Plasma stability : Incubate with human plasma (37°C, 4h), precipitate proteins with acetonitrile, and quantify remaining compound .

Advanced: What crystallographic challenges arise in determining this compound’s structure?

Answer:

- Crystal growth : Slow evaporation from ethanol/water mixtures yields suitable crystals.

- Refinement challenges : Anisotropic displacement of fluorine atoms requires high-resolution data (<1.0 Å) and SHELXL’s TWIN/BASF commands for twinned crystals .

Advanced: How is the compound quantified in complex biological matrices?

Answer:

- LC-MS/MS method :

Advanced: How does the difluoromethoxy group influence metabolic stability compared to non-fluorinated analogs?

Answer:

- In vitro metabolism : Incubate with liver microsomes (human/rat); LC-MS identifies metabolites (e.g., defluorination products).

- CYP450 inhibition screening : Fluorine’s electron-withdrawing effect reduces oxidative metabolism, enhancing half-life .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.